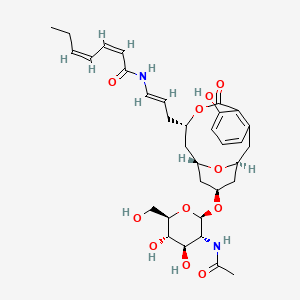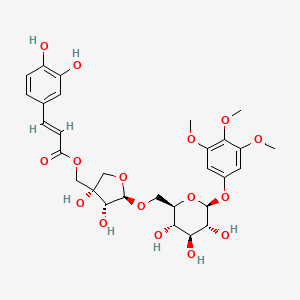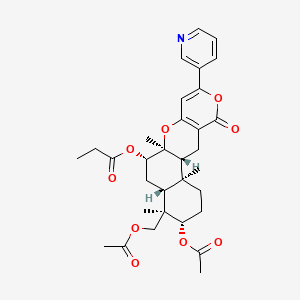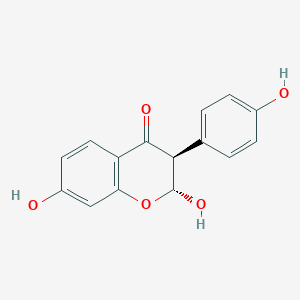
(2R,3S)-2,4',7-trihydroxyisoflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,4',7-trihydroxyisoflavanone is a hydroxyisoflavanones that is isoflavanone bearing hydroxy groups at the 2, 7 and 4' positions, with R and S configurations at C-2 and C-3 respectively.
Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis in Plant Isoflavonoid Biosynthesis :
- The enzyme 2-hydroxyisoflavanone synthase, found in soybean (Glycine max), is known to convert flavanone compounds into isoflavones, a process likely involving (2R,3S)-2,4',7-trihydroxyisoflavanone (Steele et al., 1999).
- 2-Hydroxyisoflavanone dehydratase, a key enzyme in the formation of the isoflavonoid skeleton, was studied in Pueraria lobata, indicating the importance of (2R,3S)-2,4',7-trihydroxyisoflavanone in isoflavonoid biosynthesis (Hakamatsuka et al., 1998).
Synthetic Methods in Organic Chemistry :
- Research has been conducted on the enantioselective synthesis of related compounds, highlighting the importance of (2R,3S)-2,4',7-trihydroxyisoflavanone in the field of synthetic organic chemistry (Jew et al., 2000).
Biological Activity and Medicinal Chemistry :
- Various studies have explored the potential biological activities of related compounds. For instance, the inhibitory activity against Magnaporthe grisea by a structurally similar compound highlights the relevance of these compounds in medicinal chemistry (Li, 2011).
- The stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols, including (2R,3S)-2,4',7-trihydroxyisoflavanone, has been studied, indicating its potential in pharmacological research (Jiang et al., 2017).
Plant Allelopathy and Phytochemistry :
- Research on the root exudate of Desmodium uncinatum identified compounds including isoflavanones, suggesting the ecological role of (2R,3S)-2,4',7-trihydroxyisoflavanone in plant interactions (Tsanuo et al., 2003).
Structural and Mechanistic Studies :
- Structural studies, such as those on the crystal structure and catalytic mechanism of enzymes like leucoanthocyanidin reductase, provide insights into the stereochemistry and biochemical pathways involving compounds like (2R,3S)-2,4',7-trihydroxyisoflavanone (Maugé et al., 2010).
Eigenschaften
Produktname |
(2R,3S)-2,4',7-trihydroxyisoflavanone |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
(2R,3S)-2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H/t13-,15-/m1/s1 |
InChI-Schlüssel |
YACUBWOKTPOMNW-UKRRQHHQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](OC3=C(C2=O)C=CC(=C3)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)
![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)

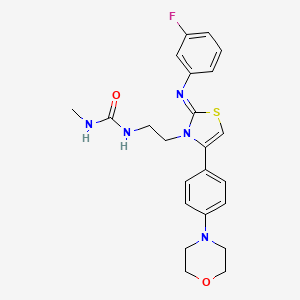
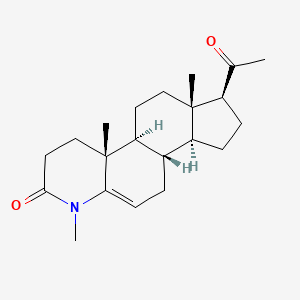
![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)
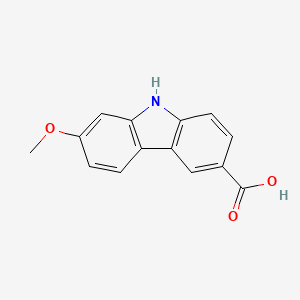
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)
